molecular formula C10H18O2 B1236706 2,6-dimethylocta-2,7-diene-1,6-diol CAS No. 64142-78-5

2,6-dimethylocta-2,7-diene-1,6-diol

Cat. No.: B1236706
CAS No.: 64142-78-5
M. Wt: 170.25 g/mol
InChI Key: NSMIMJYEKVSYMT-RMKNXTFCSA-N
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Description

2,6-dimethylocta-2,7-diene-1,6-diol is an organic compound with the molecular formula C10H18O2 It is a type of octadienediol, characterized by the presence of two double bonds and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylocta-2,7-diene-1,6-diol can be achieved through several methods. One common approach involves the use of starting materials such as linalool or geraniol, which undergoes a series of reactions including oxidation and reduction to yield the desired product. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethylocta-2,7-diene-1,6-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives.

Scientific Research Applications

2,6-dimethylocta-2,7-diene-1,6-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-dimethylocta-2,7-diene-1,6-diol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of double bonds and hydroxyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

CAS No.

64142-78-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2E)-2,6-dimethylocta-2,7-diene-1,6-diol

InChI

InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/b9-6+

InChI Key

NSMIMJYEKVSYMT-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/CO

SMILES

CC(=CCCC(C)(C=C)O)CO

Canonical SMILES

CC(=CCCC(C)(C=C)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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